6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione is a complex organic compound with a unique structure that includes both hydrazinyl and phthalazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of hydrazine derivatives with phthalazine-1,4-dione under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the hydrazinyl or phthalazine moieties .
Scientific Research Applications
6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid: Shares structural similarities but differs in its functional groups and reactivity.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another compound with a similar cyclohexadienone structure but different substituents.
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides: Compounds with similar quinone structures but different functional groups.
Uniqueness
The uniqueness of 6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione lies in its combination of hydrazinyl and phthalazine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
138529-28-9 |
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Molecular Formula |
C14H10N4O4 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
6-[(2,4-dihydroxyphenyl)diazenyl]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C14H10N4O4/c19-8-2-4-11(12(20)6-8)16-15-7-1-3-9-10(5-7)14(22)18-17-13(9)21/h1-6,19-20H,(H,17,21)(H,18,22) |
InChI Key |
HGRXPTHIROEQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=NC3=C(C=C(C=C3)O)O)C(=O)NNC2=O |
Origin of Product |
United States |
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